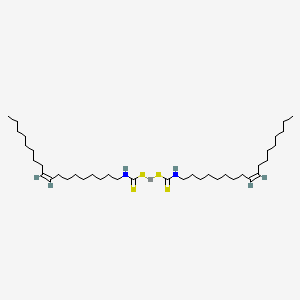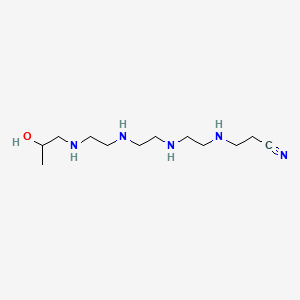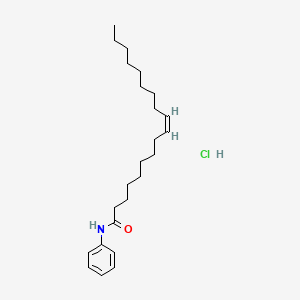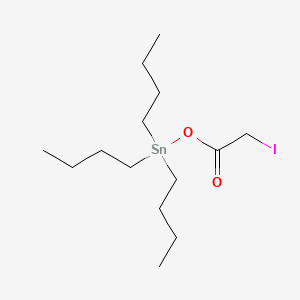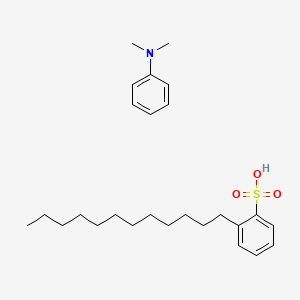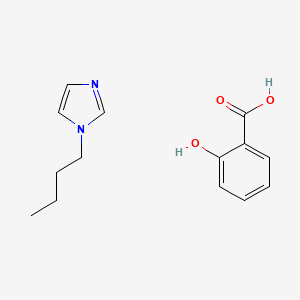
4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氨基-7-(4-溴苯基)-2-巯基-6-甲基吡啶并[4,3-d]嘧啶-5(6H)-酮是一种杂环化合物,属于吡啶并嘧啶类。这类化合物以其多种生物活性及其潜在的治疗应用而闻名。氨基、溴苯基、巯基和甲基等各种官能团的存在使其具有独特的化学性质和反应活性。
准备方法
合成路线和反应条件
4-氨基-7-(4-溴苯基)-2-巯基-6-甲基吡啶并[4,3-d]嘧啶-5(6H)-酮的合成通常涉及从容易获得的前体开始的多步反应。常见的合成路线可能包括:
吡啶并嘧啶核心形成: 这可以通过涉及适当的吡啶和嘧啶衍生物的环化反应来实现。
溴苯基的引入: 此步骤可能涉及使用溴或含溴试剂的溴化反应。
用氨基和巯基进行官能化: 这些基团可以通过使用胺和硫醇的亲核取代反应引入。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用催化剂、优化的反应条件以及结晶或色谱等纯化技术。
化学反应分析
反应类型
4-氨基-7-(4-溴苯基)-2-巯基-6-甲基吡啶并[4,3-d]嘧啶-5(6H)-酮可以发生各种化学反应,包括:
氧化: 巯基可以被氧化形成二硫化物或亚砜。
还原: 溴苯基可以被还原形成苯基衍生物。
取代: 氨基和巯基可以参与亲核取代反应。
常见试剂和条件
氧化: 可以使用过氧化氢或间氯过氧苯甲酸(m-CPBA)等试剂。
还原: 可以使用氢化铝锂 (LiAlH4) 或钯碳 (Pd/C) 等试剂。
取代: 在碱性或酸性条件下,可以使用卤代烷烃或酰氯等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,巯基的氧化可能产生二硫化物,而取代反应可能产生各种烷基化或酰基化衍生物。
科学研究应用
化学: 作为合成更复杂分子的构建单元。
生物学: 作为研究涉及其分子靶标的生物过程的探针。
医学: 作为治疗疾病的潜在治疗剂。
工业: 作为生产药物或农用化学品的中间体。
作用机制
4-氨基-7-(4-溴苯基)-2-巯基-6-甲基吡啶并[4,3-d]嘧啶-5(6H)-酮的作用机制将取决于其特定的分子靶标和途径。它可能与酶、受体或其他蛋白质相互作用以发挥其作用。需要进行详细研究以阐明确切的机制。
相似化合物的比较
类似化合物
4-氨基-7-苯基-2-巯基-6-甲基吡啶并[4,3-d]嘧啶-5(6H)-酮: 缺少溴原子。
4-氨基-7-(4-氯苯基)-2-巯基-6-甲基吡啶并[4,3-d]嘧啶-5(6H)-酮: 包含氯原子而不是溴原子。
4-氨基-7-(4-氟苯基)-2-巯基-6-甲基吡啶并[4,3-d]嘧啶-5(6H)-酮: 包含氟原子而不是溴原子。
独特性
4-氨基-7-(4-溴苯基)-2-巯基-6-甲基吡啶并[4,3-d]嘧啶-5(6H)-酮中溴苯基的存在可能会赋予其与类似物相比独特的化学性质和生物活性。溴原子可以影响化合物的反应性、结合亲和力和整体药代动力学特征。
属性
CAS 编号 |
68465-16-7 |
|---|---|
分子式 |
C14H11BrN4OS |
分子量 |
363.23 g/mol |
IUPAC 名称 |
4-amino-7-(4-bromophenyl)-6-methyl-2-sulfanylidene-1H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C14H11BrN4OS/c1-19-10(7-2-4-8(15)5-3-7)6-9-11(13(19)20)12(16)18-14(21)17-9/h2-6H,1H3,(H3,16,17,18,21) |
InChI 键 |
MQWDYCUDLMONAT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC2=C(C1=O)C(=NC(=S)N2)N)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


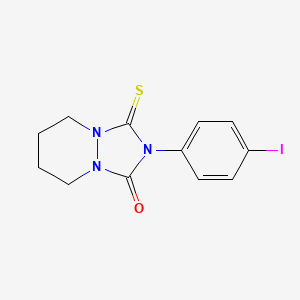


![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

